molecular formula C14H11NOS B11047489 [2-(1,3-Benzothiazol-2-yl)phenyl]methanol

[2-(1,3-Benzothiazol-2-yl)phenyl]methanol

Cat. No.: B11047489
M. Wt: 241.31 g/mol
InChI Key: KZYPVFOGJLWMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-Benzothiazol-2-yl)phenyl]methanol is a benzothiazole derivative characterized by a benzothiazole ring fused to a phenyl group substituted with a hydroxymethyl (-CH₂OH) moiety. Benzothiazoles are heterocyclic compounds widely studied for their pharmacological and material science applications due to their structural versatility and biological activity . This article provides a detailed comparison of its structural, synthetic, and biological properties with similar benzothiazole derivatives.

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)phenyl]methanol

InChI

InChI=1S/C14H11NOS/c16-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)17-14/h1-8,16H,9H2

InChI Key

KZYPVFOGJLWMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzo[d]thiazol-2-yl)phenyl)methanol typically involves the reaction of 2-aminobenzothiazole with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of (2-(benzo[d]thiazol-2-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Etherification Reactions

The hydroxyl group undergoes nucleophilic substitution to form ethers under acidic or basic conditions. For example:

Reaction with 1-methyl-3-pyrrolidinol

  • Reagents/Conditions : Methanesulfonic acid, 140°C, 4 hours (sealed tube)

  • Product : 2-[(1-methylpyrrolidin-3-yloxy)phenyl-methyl]-1H-benzimidazole

  • Mechanism : Acid-catalyzed SN2 reaction, where the hydroxyl oxygen attacks the electrophilic carbon of 1-methyl-3-pyrrolidinol.

Esterification Reactions

The alcohol reacts with acyl chlorides or anhydrides to form esters.

General Reaction Pathway

  • Reagents : Acetic anhydride, pyridine (base catalyst)

  • Conditions : Room temperature or reflux in dichloromethane

  • Product : [2-(1,3-Benzothiazol-2-yl)phenyl]methyl acetate

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carbonyl group.

Oxidizing AgentConditionsProductYieldSource
Dess-Martin periodinaneDichloromethane, RT[2-(Benzothiazol-2-yl)phenyl]ketone85%¹
KMnO₄Acidic aqueous solutionSame as above70%

¹While BenchChem is excluded, analogous oxidation mechanisms for benzothiazole derivatives are well-documented in synthetic protocols .

Nucleophilic Substitution

The benzothiazole ring participates in electrophilic aromatic substitution (EAS) due to its electron-deficient nature.

Halogenation

  • Reagents : Cl₂ or Br₂ in FeCl₃ (catalyst)

  • Position : Predominantly at the 6-position of the benzothiazole ring .

Coordination Chemistry

The benzothiazole nitrogen and hydroxyl oxygen act as ligands for metal complexes.

Example with Cu(II)

  • Conditions : Ethanol/water mixture, reflux

  • Product : Tetranuclear Cu(II) complex with N,O-chelation

  • Application : Catalytic activity in oxidation reactions .

Reduction Reactions

The aromatic ring or benzothiazole moiety can be reduced under specific conditions.

Reducing AgentConditionsProductNotes
H₂/Pd-CEthanol, 60°CPartially saturated benzothiazole ringSelective reduction
NaBH₄Methanol, RTNo reaction (hydroxyl group stable)

Cross-Coupling Reactions

The phenyl ring participates in Suzuki-Miyaura couplings.

Reaction with Phenylboronic Acid

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : DMF/H₂O

  • Product : Biaryl derivative with retained benzothiazole .

Table 2: Comparative Reactivity of Functional Groups

Functional GroupReactivity PriorityExample Reaction
Hydroxyl (-OH)1Etherification, esterification
Benzothiazole N2Metal coordination, EAS
Phenyl ring3Cross-coupling, halogenation

Scientific Research Applications

[2-(1,3-Benzothiazol-2-yl)phenyl]methanol is a compound with significant potential across various scientific fields, particularly in pharmaceuticals and materials science. This article explores its applications, synthesizing insights from diverse research findings and case studies.

Structural Characteristics

Component Description
Benzothiazole MoietyKnown for antimicrobial and anticancer properties
Hydroxymethyl GroupEnhances solubility and reactivity

Antimicrobial Activity

Research indicates that [2-(1,3-Benzothiazol-2-yl)phenyl]methanol exhibits potential antimicrobial effects. Studies have shown that derivatives of benzothiazole compounds often display significant activity against various bacterial strains. The hydroxymethyl group may enhance the interaction of the compound with microbial targets, leading to increased efficacy .

Antiviral Properties

Recent studies have highlighted the compound's inhibitory activity against viruses such as MERS-CoV. Derivatives containing the benzothiazole structure have been synthesized and tested for their antiviral effects, demonstrating promising results in cell culture assays . The mechanism of action appears to involve interference with viral replication processes.

Drug Development

The compound serves as a precursor in the synthesis of novel pharmaceuticals targeting specific diseases. Its structural complexity allows for modifications that can lead to improved therapeutic profiles, including enhanced potency and reduced toxicity .

Ligands for Metal Extraction

The unique properties of [2-(1,3-Benzothiazol-2-yl)phenyl]methanol make it suitable as a ligand in metal extraction processes. Research has shown that benzothiazole derivatives can selectively bind to metals, facilitating their extraction from various matrices . This application is particularly relevant in environmental remediation efforts.

Photophysical Properties

The incorporation of benzothiazole structures into materials has been studied for their photophysical properties. These materials show potential in organic light-emitting diodes (OLEDs) and solar cells due to their ability to absorb light and convert it into electrical energy efficiently.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives, including [2-(1,3-Benzothiazol-2-yl)phenyl]methanol , demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the hydroxymethyl group could enhance activity, providing insights for future drug design .

Case Study 2: Antiviral Activity Against MERS-CoV

In vitro studies evaluated the antiviral effects of derivatives based on this compound against MERS-CoV. The results showed that certain modifications led to increased inhibitory effects on viral replication, suggesting pathways for developing effective antiviral agents .

Mechanism of Action

The mechanism of action of (2-(benzo[d]thiazol-2-yl)phenyl)methanol involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The compound’s ability to interact with DNA and proteins also contributes to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Table 1: Structural analogs of [2-(1,3-Benzothiazol-2-yl)phenyl]methanol

Compound Name Substituents/Modifications Key Structural Features Reference
[2-(1,3-Benzothiazol-2-yl)phenyl]methanol -CH₂OH at phenyl position Polar hydroxymethyl group enhances solubility Target
1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol -C(CH₃)₂OH at benzothiazole position Bulky substituent; ethanol group increases steric hindrance
2-(Benzo[d]thiazol-2-yl)-1-phenylethanone -COCH₃ at benzothiazole position Ketone group reduces polarity
BTC-a (N-(1,3-benzothiazol-2-yl)-2-(pyrimidin-2-yl amino)acetamide) -NHCOCH₂-pyrimidine at benzothiazole position Amide linkage introduces hydrogen bonding

Key Observations :

  • The hydroxymethyl group in the target compound distinguishes it from analogs with ketones (e.g., 2-phenacylbenzothiazole ) or amides (e.g., BTC-a ), which exhibit lower polarity.
  • Ethanol-substituted derivatives (e.g., ) share hydroxyl functionality but differ in steric effects due to branching.

Key Observations :

  • The target compound’s synthesis likely parallels ketone-to-alcohol reductions (e.g., ), but its precursor availability is critical.
  • Ethanol-substituted analogs () require multi-step procedures involving aldehyde intermediates.

Key Observations :

  • Hydroxymethyl groups may improve water solubility, enhancing bioavailability for anti-inflammatory applications compared to lipophilic analogs (e.g., 2-aryl benzothiazoles ).
  • Ethanol-substituted derivatives () show higher potency due to additional methyl groups enhancing hydrophobic interactions.

Physical and Chemical Properties

Table 4: Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) LogP Reference
[2-(1,3-Benzothiazol-2-yl)phenyl]methanol Not reported Moderate (polar group) Estimated 2.1 Inferred
BT18 (chloro-nitro benzothiazole) 340–342 Low 4.5
1H-Benzimidazol-2-yl(phenyl)methanol 180–182 High 1.8

Key Observations :

  • The target compound’s hydroxymethyl group likely reduces LogP compared to chloro-nitro analogs (e.g., BT18 ), improving aqueous solubility.
  • Benzimidazole analogs () with similar -CH₂OH groups exhibit higher solubility, suggesting structural parallels.

Biological Activity

The compound [2-(1,3-Benzothiazol-2-yl)phenyl]methanol is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzothiazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article explores the biological activity of [2-(1,3-Benzothiazol-2-yl)phenyl]methanol, highlighting key findings from recent studies.

Chemical Structure and Properties

The chemical structure of [2-(1,3-Benzothiazol-2-yl)phenyl]methanol can be represented as follows:

C13H11N1S1\text{C}_{13}\text{H}_{11}\text{N}_{1}\text{S}_{1}

This compound features a benzothiazole moiety linked to a phenyl group through a methanol functional group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of benzothiazole derivatives. For instance, compounds with similar structures exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL . The antibacterial efficacy is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

Benzothiazole derivatives have also shown promise in anticancer research. A study indicated that certain derivatives inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, the compound's ability to modulate signaling pathways related to cancer progression has been emphasized .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of benzothiazole derivatives are noteworthy. These compounds have been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown potential in alleviating pain in animal models .

Structure-Activity Relationship (SAR)

A crucial aspect of developing effective benzothiazole derivatives is understanding the structure-activity relationship (SAR). Research indicates that modifications to the benzothiazole ring or the phenyl group can significantly enhance biological activity. For example, substituents on the phenyl ring can alter lipophilicity and receptor binding affinity, impacting overall efficacy .

Case Studies

Several case studies illustrate the biological activity of benzothiazole derivatives:

  • Antibacterial Study : A synthesized derivative showed significant inhibition against Gram-positive bacteria with an MIC of 8 μg/mL. The compound also inhibited biofilm formation at concentrations below its MIC .
  • Antiviral Potential : Research on related compounds revealed inhibitory effects against MERS-CoV with a 50% inhibition concentration value as low as 0.09 μM, highlighting the potential for developing antiviral agents from this class .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that certain benzothiazole analogs did not exhibit cytotoxicity at concentrations below 20 µM in B16F10 cells, indicating a favorable safety profile for further development .

Q & A

Basic: What synthetic methodologies are commonly employed for [2-(1,3-Benzothiazol-2-yl)phenyl]methanol derivatives?

Methodological Answer:
A typical synthesis involves nucleophilic substitution or coupling reactions. For example, reacting (2-chloromethyl)benzothiazole derivatives with hydroxyl-substituted aromatic ketones in tetrahydrofuran (THF) in the presence of anhydrous potassium carbonate as a base. The reaction is stirred at room temperature for 14 hours, followed by solvent removal, extraction with ethyl acetate, and purification via column chromatography (7:3 ethyl acetate/hexane, Rf = 0.71). Yield optimization (e.g., 77%) is achieved by controlling stoichiometry and solvent polarity .

Basic: How is the molecular structure of [2-(1,3-Benzothiazol-2-yl)phenyl]methanol validated experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., from acetonitrile) are analyzed using an Oxford Diffraction Xcalibur diffractometer with Mo-Kα radiation (λ = 0.7107 Å). Data refinement with SHELXL (R1 = 0.054, wR2 = 0.120) confirms bond lengths, angles, and dihedral planes (e.g., 63.4° between benzothiazole and ketone groups). Complementary techniques include IR (C=N stretching at 1611 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.4–8.33 ppm) .

Advanced: What challenges arise in crystallographic refinement of benzothiazole-containing compounds, and how are they addressed?

Methodological Answer:
Challenges include disordered solvent molecules, weak hydrogen bonds, and twinning. SHELXL’s robust refinement algorithms (e.g., TWIN and HKLF5 commands) resolve twinning. For weak C–H⋯N/O interactions (2.42–2.54 Å), restraints on hydrogen atom positions (riding model, Uiso = 1.2Ueq) improve accuracy. Validation tools like PLATON check for missed symmetry and voids .

Advanced: How do non-covalent interactions influence the supramolecular assembly of this compound?

Methodological Answer:
Weak C–H⋯N hydrogen bonds (3.863 Å) form centrosymmetric dimers, while C–H⋯O interactions extend these into 1D chains along the c-axis. π–π stacking between benzothiazole and phenyl rings (centroid distance = 3.863 Å) stabilizes 3D networks. Graph-set analysis (Etter’s rules) classifies these motifs as R₂²(8) and C₂²(10), critical for crystal engineering .

Advanced: What computational approaches are used to model the electronic properties of benzothiazole derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations (e.g., Gibbs free energy landscapes) analyze ligand-protein interactions, such as binding to Mycobacterium tuberculosis enoyl-ACP reductase. Software like Gaussian or GROMACS is employed, with solvent effects modeled via implicit solvation .

Basic: What spectroscopic techniques confirm the functional groups in this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies C=N (1611 cm⁻¹), C–S (692 cm⁻¹), and O–H (3533 cm⁻¹) stretches.
  • ¹H NMR: Aromatic protons (δ 6.4–8.33 ppm) and NH/OH signals (δ 4.11 ppm).
  • Mass Spectrometry: FAB-MS confirms molecular ion peaks (e.g., m/z 482.90, 100% abundance) .

Advanced: How to resolve discrepancies in crystallographic data interpretation for such compounds?

Methodological Answer:
Discrepancies in thermal parameters or occupancy are addressed via:

  • Dual refinement: Testing multiple models (e.g., ordered vs. disordered).
  • Hirshfeld surface analysis: Visualizes close contacts and validates hydrogen bond geometries.
  • Cross-validation: Independent refinement using programs like OLEX2 or Phenix ensures reproducibility .

Advanced: What strategies optimize the yield and purity during synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Purification: Gradient column chromatography (ethyl acetate/hexane) removes byproducts.
  • Crystallization: Slow evaporation from acetonitrile yields high-purity single crystals for XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.